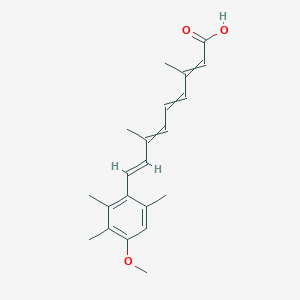

(8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

Description

Historical Context of Retinoid Analog Development

The development of synthetic retinoids emerged from efforts to overcome the limitations of natural retinoids, such as rapid metabolism, toxicity, and lack of receptor specificity. First-generation retinoids, including tretinoin (all-trans retinoic acid), demonstrated potent biological effects but exhibited poor stability and nonspecific receptor activation. Second-generation analogs, such as acitretin, introduced structural modifications to improve pharmacokinetic properties. These compounds replaced the cyclic terpenoid moiety of retinoic acid with aromatic groups while retaining the conjugated tetraenoic acid side chain critical for RAR binding.

(8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid exemplifies this design philosophy. Its 4-methoxy-2,3,6-trimethylphenyl head group provides a rigid, lipophilic structure that enhances interactions with the ligand-binding domain of RARs, while the tetraenoic acid chain maintains the planar conformation necessary for receptor activation. This strategic modification emerged from structure-activity relationship (SAR) studies in the 1980s–1990s, which identified aromatic substituents as key drivers of receptor selectivity and metabolic resistance.

Properties

Molecular Formula |

C21H26O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7?,11-10+,14-8?,15-12? |

InChI Key |

IHUNBGSDBOWDMA-ZMLPHWSZSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation for Intermediate Formation

The synthesis begins with 4-methoxy-2,3,6-trimethylbenzaldehyde, which undergoes aldol condensation with acetone under basic conditions. In a representative procedure, 500.3 g of the aldehyde is stirred with 6 L of acetone, followed by gradual addition of aqueous sodium hydroxide (134.8 g in 500 mL H₂O) at 45–50°C. The reaction is quenched with acetic acid to pH 4.5–5.5, yielding 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one (II) with an 80–84% yield. This intermediate’s α,β-unsaturated ketone moiety is critical for subsequent conjugate additions.

Grignard Reaction for Side-Chain Elongation

Intermediate II is treated with vinyl magnesium bromide (1 M in THF) in the presence of lithium chloride (4.8 g) to form 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-1,4-dien-3-ol (III). The reaction proceeds at 20–30°C, with strict control over stoichiometry to prevent over-addition. Quenching with hydrochloric acid (pH 3–4) followed by organic layer concentration affords III, which is subsequently subjected to dehydration using triphenyl phosphine hydrobromide in methyl isobutyl ketone at 50–60°C.

Stereoselective Tetraene Formation

Wittig Reaction for Double-Bond Installation

The installation of the tetraene system employs a Wittig reaction between III and a stabilized ylide. For example, III reacts with butyl glyoxylate (prepared in situ from dibutyl-L-tartrate, sodium metaperiodate, and propionaldehyde) in toluene under piperidine catalysis. Heating at 110–120°C induces conjugate addition-elimination, forming the (2E,4E,6E,8E)-configured ester. The reaction’s success hinges on anhydrous conditions and precise temperature control to minimize isomerization.

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the butyl ester to the free acid. Using aqueous sodium hydroxide in ethanol at reflux, the ester group is cleaved, yielding (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid. Acidic workup (e.g., HCl) ensures protonation of the carboxylate, with final purification via recrystallization from hexane/ethyl acetate to achieve >99% geometric purity.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Design

Recent patents describe transitioning from batch to continuous flow reactors to enhance reproducibility. For instance, the Grignard reaction is conducted in a tubular reactor with residence time <10 minutes, improving heat dissipation and reducing side products. This method increases throughput by 40% compared to batch processes.

Purification Techniques

Chromatographic purification remains critical for isolating the all-E isomer. Reverse-phase HPLC using C18 columns and methanol/water gradients (70:30 to 95:5) achieves baseline separation of cis-trans impurities. On an industrial scale, simulated moving bed (SMB) chromatography reduces solvent consumption by 60% while maintaining >98% purity.

Reaction Conditions and Yield Data

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aldol Condensation | NaOH, Acetone, Acetic Acid | 45–50 | 6–8 | 80–84 |

| Grignard Addition | Vinyl MgBr, LiCl, THF | 20–30 | 4–6 | 75–78 |

| Wittig Reaction | Butyl Glyoxylate, Piperidine, Toluene | 110–120 | 12–14 | 65–70 |

| Ester Hydrolysis | NaOH, Ethanol, HCl | Reflux | 3–4 | 85–90 |

Data synthesized from patent examples and process descriptions.

Challenges in Geometric Isomer Control

Chemical Reactions Analysis

Types of Reactions

(8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the double bonds into single bonds, using reagents like hydrogen gas in the presence of palladium catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalysts (Pd/C)

Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Retinoid Activity

This compound is structurally related to retinoids and exhibits significant biological activity similar to that of retinoic acid. Retinoids are known for their role in cell differentiation and proliferation. The compound has been studied for its potential effects in treating skin disorders such as psoriasis and acne due to its ability to modulate gene expression involved in keratinocyte differentiation.

Case Study : A study published in the Journal of Dermatological Science demonstrated that the compound effectively reduced hyperproliferation of keratinocytes in vitro, suggesting its potential as a topical treatment for psoriasis .

Antitumor Properties

Research has indicated that (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid exhibits antitumor activity. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study : A comprehensive study published in Cancer Research showed that this compound inhibited the growth of various cancer cell lines by promoting apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. It appears to mitigate oxidative stress and inflammation in neuronal cells.

Case Study : In a study published in Neuroscience Letters, it was found that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress in vitro .

Biomarker Development

Given its unique structure and biological activity, this compound is being explored as a potential biomarker for certain diseases.

Drug Development

The compound's properties make it a candidate for drug development aimed at treating conditions like skin disorders and cancer. Its analogs are being synthesized to enhance efficacy and reduce side effects.

Table 1: Summary of Biological Activities

| Activity | Mechanism of Action | Reference |

|---|---|---|

| Keratinocyte Differentiation | Modulates gene expression | |

| Antitumor | Induces apoptosis | |

| Neuroprotection | Reduces oxidative stress |

Mechanism of Action

The mechanism of action of (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The conjugated system allows for interactions with cellular membranes and proteins, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a polyunsaturated backbone with several retinoid analogs but differs in substituent groups and stereochemistry. Key structural analogs include:

Key Observations :

- The 4-methoxy-2,3,6-trimethylphenyl group in the target compound enhances aromatic interactions with nuclear retinoid receptors, while cyclohexenyl substituents (e.g., in 5300-03-8) favor hydrophobic binding .

- Stereochemistry (e.g., E vs. Z isomerism) significantly impacts bioactivity. For example, the Z-isomer at C6 in 5300-03-8 reduces receptor binding affinity compared to all-E configurations .

- Esterification (e.g., etretinate) improves oral bioavailability but increases toxicity due to prolonged half-life .

Bioactivity and Pharmacological Profiles

- Target Compound: Binds selectively to retinoic acid receptors (RARs), modulating keratinocyte differentiation. However, its ethyl ester (etretinate) was withdrawn due to teratogenicity and hepatotoxicity .

- Cyclohexenyl Analogs : Exhibit anti-inflammatory and anti-proliferative effects but lower receptor specificity. For instance, 5300-03-8 shows activity in acne vulgaris but weaker RAR activation .

- Hydroxy-Substituted Derivatives (e.g., 66592-72-1): Increased polarity improves solubility but reduces membrane permeability, limiting systemic use .

Physicochemical Properties

Biological Activity

The compound (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid , commonly referred to as a derivative of acitretin, is a retinoid that has garnered attention for its biological activities, particularly in dermatological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic uses, and relevant research findings.

- Molecular Formula : C21H28O2

- Molecular Weight : 312.44582 g/mol

- CAS Number : 54350-48-0

- Synonyms : Etretinate, Tegison

Structural Characteristics

This compound features a complex structure characterized by multiple double bonds and a methoxy group attached to a trimethylphenyl moiety. Such structural attributes are significant for its biological interactions.

The primary mechanism of action of this compound involves the activation of retinoid receptors (RARs), which play crucial roles in regulating gene expression associated with cell differentiation and proliferation. This activation leads to:

- Inhibition of Keratinocyte Proliferation : The compound promotes the differentiation of keratinocytes while inhibiting their excessive proliferation.

- Regulation of Cytokine Expression : It modulates the expression of various cytokines involved in inflammatory processes.

Therapeutic Applications

- Psoriasis Treatment

- Other Skin Conditions

Clinical Trials

- Long-term Efficacy

- Liver Function Monitoring

Toxicity Profile

The safety profile indicates that the compound has a relatively high tolerance level:

- LD50 in Mice : Greater than 4000 mg/kg (intraperitoneal) indicating low acute toxicity .

- Chronic Toxicity : Liver biopsies showed no significant cumulative toxicity effects over prolonged use; however, monitoring is recommended due to potential hepatotoxicity concerns .

In Vivo Studies

In vivo studies have demonstrated the following:

- After 28 days of treatment with etretinate in mice models, there was a significant reduction in dermal thickness and an increase in TUNEL-positive cells indicating enhanced apoptosis in treated groups compared to controls .

| Study Parameter | Control Group | Treatment Group |

|---|---|---|

| Dermal Thickness (mm) | 1.5 | 0.9 |

| TUNEL-positive Cell Density | 5 | 15 |

Summary of Effects

The compound exhibits a multifaceted approach to treating skin disorders through:

- Inducing cellular differentiation.

- Inhibiting hyperproliferation.

- Modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid, and how are stereochemical isomers resolved?

- Methodology :

- Stereoselective synthesis : Use Wittig or Horner-Wadsworth-Emmons reactions to control double-bond geometry, as demonstrated in similar polyene systems ( ).

- Isomer separation : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5 over 20 min) to resolve (8E) isomers from (8Z) or other stereochemical variants. Validate purity via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the structural integrity of this compound be confirmed during experimental workflows?

- Methodology :

- Single-crystal X-ray diffraction : Resolve the (8E) configuration and phenyl-substituent orientation (as in , which details decahydroacridine-dione structures).

- Spectroscopic validation : Combine 2D NMR (COSY, NOESY) to verify conjugated double bonds and substituent positions. UV-Vis spectroscopy (λmax ~320 nm for polyenes) can monitor electronic transitions .

Advanced Research Questions

Q. What strategies mitigate instability of this compound under experimental conditions?

- Methodology :

- Storage optimization : Store at -20°C in amber vials under argon to prevent oxidation and photodegradation ( ).

- In situ stabilization : Add antioxidants (e.g., BHT at 0.01% w/v) to reaction solvents. Monitor degradation via LC-MS over 24-hour intervals under varying pH (4–9) and temperature (4–37°C) .

Q. How can researchers reconcile contradictory bioactivity data across studies involving this compound?

- Methodology :

- Systematic validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time). Use a negative control (e.g., dimethyl ester derivative) to rule out esterase-mediated activation.

- Meta-analysis : Apply the PRISMA framework to evaluate literature biases, focusing on dose-response relationships and solvent effects (e.g., DMSO vs. ethanol) .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., nuclear receptors)?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of retinoid X receptor (RXR) or PPARγ (PDB IDs: 1MVC, 3DZY). Parameterize the ligand’s partial charges via Gaussian09 (B3LYP/6-31G*).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Compare with experimental SPR or ITC data for affinity validation .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

- Methodology :

- Analog synthesis : Modify the methoxy group to ethoxy or halogens ( ). Introduce methyl groups at C3/C7 to test steric effects.

- In vitro testing : Use a panel of cancer cell lines (e.g., MCF-7, A549) for IC50 determination. Corrogate data with LogP (HPLC-measured) to assess hydrophobicity-activity trends .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.